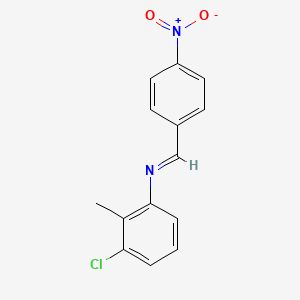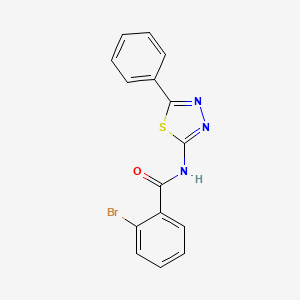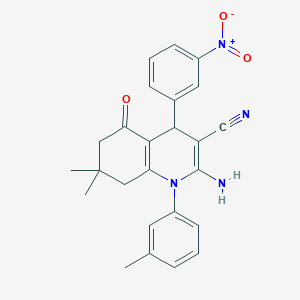![molecular formula C27H16BrN3O B11540331 N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide: is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The specific structure of this compound includes a bromophenyl group attached to a dibenzo[a,c]phenazine core, with a carboxamide functional group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzo[a,c]phenazine Core: This can be achieved through the oxidative cyclization of 1,2-diaminobenzene derivatives with appropriate aldehydes or ketones under acidic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide can undergo oxidation reactions, particularly at the phenazine core, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitrogens in the phenazine ring, potentially converting them to amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Phenazine derivatives are known to interfere with cellular respiration and DNA synthesis, making them promising candidates for drug development .
Medicine
Medically, this compound and its derivatives are investigated for their therapeutic potential. Their ability to target specific biological pathways makes them suitable for the treatment of various diseases, including infections and cancers.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photophysical properties make it a valuable component in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. The molecular targets include DNA, enzymes involved in oxidative phosphorylation, and various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: Known for its antimicrobial properties.
Dibenzo[a,c]phenazine: A parent compound with similar structural features but lacking the bromophenyl and carboxamide groups.
N-(4-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide: A positional isomer with the bromine atom at the 4-position of the phenyl ring.
Uniqueness
N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H16BrN3O |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
InChI |
InChI=1S/C27H16BrN3O/c28-17-6-5-7-18(15-17)29-27(32)16-12-13-23-24(14-16)31-26-22-11-4-2-9-20(22)19-8-1-3-10-21(19)25(26)30-23/h1-15H,(H,29,32) |
InChI Key |
PXUHBVXDRJNFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NC6=CC(=CC=C6)Br)N=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-methyl-4-[(1E)-1-{(2E)-[1-(3-nitrophenyl)ethylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11540259.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11540266.png)
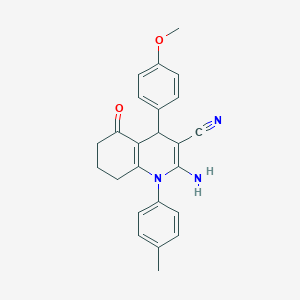
![4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile](/img/structure/B11540281.png)
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
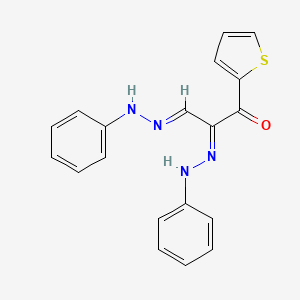
![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
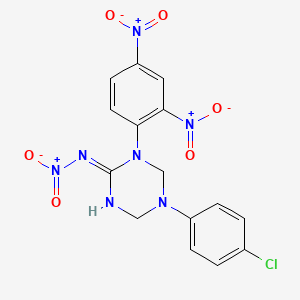
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)
